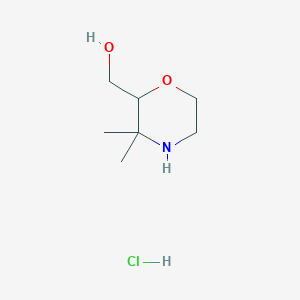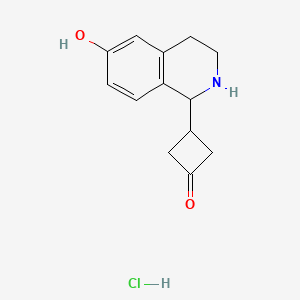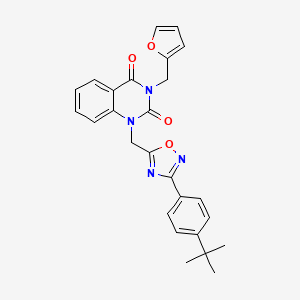![molecular formula C15H15ClN2O2 B2387975 N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide CAS No. 781626-59-3](/img/structure/B2387975.png)
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide typically involves the reaction of 2,5-dimethyl-1H-pyrrole with chloroacetyl chloride in the presence of a base, followed by the reaction with benzoyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Analyse Des Réactions Chimiques
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide can be compared with other similar compounds such as:
N-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole: This compound lacks the benzamide group and may have different reactivity and biological activity.
N-(2-chloroacetyl)-1H-pyrrole: This compound lacks the methyl groups on the pyrrole ring, which can affect its chemical properties and interactions
Propriétés
IUPAC Name |
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-13(14(19)9-16)11(2)18(10)17-15(20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHSUWLQIZMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=CC=CC=C2)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
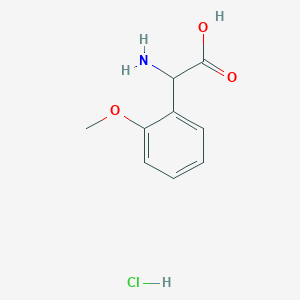
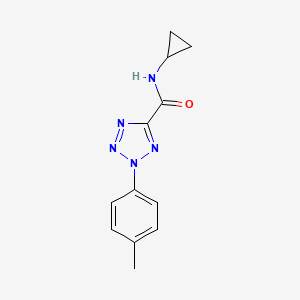
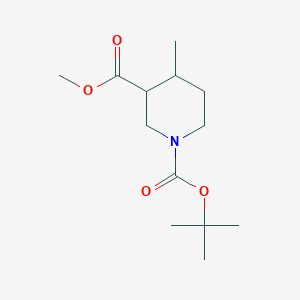
![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)
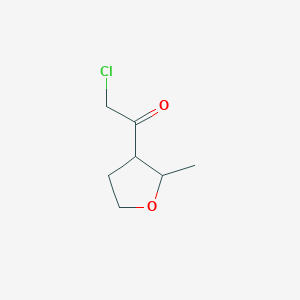
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)
![3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2387908.png)
